molecular formula C17H17ClN4O4 B5127828 1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine

1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine

Cat. No. B5127828
M. Wt: 376.8 g/mol
InChI Key: YZKHNZSEUGCODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine, also known as CNB-001, is a compound that has gained attention in the field of neuroscience due to its potential therapeutic properties. CNB-001 is a piperazine derivative that has been shown to have neuroprotective effects in preclinical studies.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been shown to modulate multiple signaling pathways that are involved in neurodegeneration, including the PI3K/Akt pathway, the Nrf2 pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant and anti-inflammatory effects in the brain. It has been shown to reduce levels of reactive oxygen species and pro-inflammatory cytokines. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine is that it has been shown to have low toxicity in preclinical studies. However, one limitation is that the effects of this compound on human subjects are not yet fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

For research on 1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine include investigating its potential therapeutic effects in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Further studies are also needed to determine the optimal dosage and administration route for this compound in humans. Additionally, studies are needed to investigate the long-term effects of this compound on cognitive and motor function in animal models of neurodegenerative diseases.

Synthesis Methods

1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzyl chloride with 4-nitroaniline to form 1-(2-chloro-5-nitrobenzyl)-4-nitrophenylamine. This intermediate is then reacted with piperazine to yield this compound.

Scientific Research Applications

1-(2-chloro-5-nitrobenzyl)-4-(4-nitrophenyl)piperazine has been extensively studied in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neurons. In addition, this compound has been shown to improve cognitive function and motor deficits in animal models of these diseases.

properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O4/c18-17-6-5-16(22(25)26)11-13(17)12-19-7-9-20(10-8-19)14-1-3-15(4-2-14)21(23)24/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKHNZSEUGCODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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